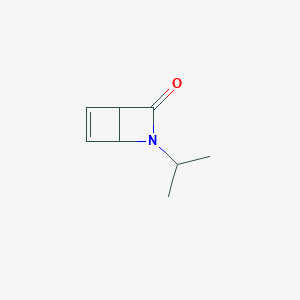
Dodecyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 4-nitrobenzoate is an organic compound with the molecular formula C19H29NO4 and a molecular weight of 335.4379. It is the ester formed from dodecyl alcohol and 4-nitrobenzoic acid. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of dodecyl alcohol with 4-nitrobenzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar esterification processes but is carried out in large reactors with continuous monitoring to maintain optimal reaction conditions and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of dodecyl 4-nitrobenzoic acid.
Reduction: Reduction reactions can convert the nitro group in this compound to an amino group, forming dodecyl 4-aminobenzoate.
Substitution Reactions: Substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Dodecyl 4-nitrobenzoic acid
Reduction: Dodecyl 4-aminobenzoate
Substitution: Various substituted dodecyl 4-nitrobenzoates
Scientific Research Applications
Dodecyl 4-nitrobenzoate is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In biochemical assays to study enzyme activities and interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug delivery systems.
Industry: In the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which dodecyl 4-nitrobenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Methyl 4-nitrobenzoate
Ethyl 4-nitrobenzoate
Butyl 4-nitrobenzoate
Properties
CAS No. |
35507-03-0 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
dodecyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-16-24-19(21)17-12-14-18(15-13-17)20(22)23/h12-15H,2-11,16H2,1H3 |
InChI Key |
NIXNCBRIBRCGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)


![N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B15351246.png)
![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)
![Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15351257.png)
